Cas no 946212-78-8 (2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide is a specialized organic compound with notable structural features. This compound exhibits high purity and stability, making it suitable for various applications in medicinal chemistry and material science. Its unique substitution pattern provides exceptional reactivity and selectivity, facilitating efficient synthesis and transformation in chemical reactions.
2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide structure
946212-78-8 structure
商品名:2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
CAS番号:946212-78-8
MF:C23H20ClFN2O4S
メガワット:474.932307243347
CID:5513229

2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
    • 2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
    • インチ: 1S/C23H20ClFN2O4S/c1-31-17-8-10-18(11-9-17)32(29,30)27-13-3-4-15-14-16(7-12-21(15)27)26-23(28)22-19(24)5-2-6-20(22)25/h2,5-12,14H,3-4,13H2,1H3,(H,26,28)
    • InChIKey: SINBNMQWNBMFHE-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2S(C1=CC=C(OC)C=C1)(=O)=O)(=O)C1=C(F)C=CC=C1Cl

2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2042-0326-3mg
2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
946212-78-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2042-0326-4mg
2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
946212-78-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2042-0326-1mg
2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
946212-78-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2042-0326-20mg
2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
946212-78-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2042-0326-40mg
2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
946212-78-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2042-0326-2mg
2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
946212-78-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2042-0326-10μmol
2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
946212-78-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2042-0326-5μmol
2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
946212-78-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2042-0326-5mg
2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
946212-78-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2042-0326-2μmol
2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
946212-78-8 90%+
2μl
$57.0 2023-05-17

2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 関連文献

2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamideに関する追加情報

Professional Introduction to Compound with CAS No. 946212-78-8 and Product Name: 2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide

The compound in question, identified by the CAS number 946212-78-8, is a highly specialized chemical entity belonging to the class of benzamide derivatives. This molecule, formally named 2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide, exhibits a complex structural framework that positions it as a candidate for further exploration in pharmaceutical and biochemical research. The presence of multiple functional groups, including chloro, fluoro, methoxybenzenesulfonyl, and tetrahydroquinolinyl moieties, suggests potential interactions with biological targets that could be exploited for therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of benzamide derivatives in drug discovery. These compounds are known for their versatility in modulating various biological pathways, making them attractive candidates for the development of novel therapeutics. The specific substitution pattern in 2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide may contribute to its unique pharmacological profile. For instance, the fluoro substituent is frequently incorporated into drug molecules due to its ability to enhance metabolic stability and binding affinity.

The tetrahydroquinoline scaffold is another key feature of this compound that warrants attention. Tetrahydroquinolines are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The structural motif is particularly interesting because it can serve as a privileged scaffold in medicinal chemistry, offering opportunities for designing molecules with enhanced efficacy and reduced toxicity. In particular, the N-1-(4-methoxybenzenesulfonyl) group introduces a polar moiety that may facilitate interactions with biological targets such as enzymes or receptors.

In the context of current research trends, there is growing interest in developing small molecule inhibitors that target protein-protein interactions (PPIs). Benzamides have emerged as a promising class of PPI modulators due to their ability to disrupt or stabilize protein complexes involved in various diseases. The compound under discussion may represent a novel lead compound for further optimization as a PPI inhibitor. Its unique structural features could allow it to bind to specific pockets on protein surfaces, thereby modulating the function of key cellular pathways.

Moreover, the chloro and fluoro substituents in 2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide are strategically positioned to influence both the electronic properties and steric environment of the molecule. These substituents can modulate lipophilicity and hydrogen bonding capabilities, which are critical factors in determining drug-like properties such as solubility and permeability. By fine-tuning these features through structural modifications or analog design, researchers can enhance the pharmacokinetic profile of the compound.

Recent studies have demonstrated that benzamide derivatives can exhibit significant therapeutic potential across multiple disease areas. For example, some benzamides have shown promise in preclinical models as inhibitors of kinases or other enzymes implicated in cancer progression. The structural complexity of 2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide suggests that it may possess similar inhibitory activity against relevant targets. Further investigation into its biological activity could uncover new therapeutic opportunities.

The synthesis of this compound presents an interesting challenge due to its intricate structure. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of complex molecules like this one. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in constructing the desired framework. These advances allow chemists to access novel scaffolds with greater ease than was previously possible.

In conclusion,2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin -6 -ylbenzamide represents a promising candidate for further exploration in pharmaceutical research。 Its unique structural features, coupled with recent advancements in drug discovery, position it as a potential lead compound for developing new therapeutics。 By leveraging modern synthetic strategies and exploring its biological activity, researchers may uncover novel mechanisms of action and therapeutic applications。

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